octahydro-1H-pyrrolo[3,4-b]pyridine
Overview
Description
Octahydro-1H-pyrrolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Octahydro-1H-pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their biological activities. For instance, Schiff base derivatives of this compound have shown potential biological activities, including antioxidant, antimicrobial, antifungal, and chelating efficacy against various bacteria and fungi strains (Sekar et al., 2015).
Antagonists for HIV-1
Research has also focused on octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists with potential anti-HIV-1 activities. Some of these compounds have demonstrated potency against HIV-1 replication (Wang et al., 2017).
Facile Synthesis Approaches
Studies include the facile synthesis of octahydro-pyrrolo[2,3-c]pyridine enantiomers, highlighting novel synthesis methods and applications in stereoselective chemical processes (Shieh et al., 2007).
Crystallographic Studies
Crystallographic studies have been conducted to determine the structure and conformation of related compounds, like rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, which aids in understanding the molecular geometry and potential applications in medicinal chemistry (Zhu et al., 2009).
Reactivity and Characterization Studies
Other studies have focused on synthesizing and characterizing new heterocycle-based molecules, like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, exploring their reactivity and potential in nonlinear optics and other applications (Murthy et al., 2017).
Biochemical and Pharmacological Properties
This compound derivatives have been evaluated for various biochemical and pharmacological properties. The spectrum of activities spans from potential analgesic and sedative agents to treatments for diseases of the nervous and immune systems, including antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Fluorescent Chemosensors
Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been synthesized for sensitivity to Fe3+/Fe2+ and applied in living HepG2 cells, indicating potential applications in bioimaging and diagnostics (Maity et al., 2018).
Mechanism of Action
While the specific mechanism of action for octahydro-1H-pyrrolo[3,4-b]pyridine is not mentioned in the search results, it is used as an intermediate in the synthesis of moxifloxacin , a fluorinated quinolone antibacterial. Moxifloxacin works by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .
Safety and Hazards
Octahydro-1H-pyrrolo[3,4-b]pyridine is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The synthesis and biomedical applications of 1H-pyrrolo[3,4-b]pyridine derivatives have been extensively studied from 2017 to 2021 . These compounds have attracted interest due to their close similarity with the purine bases adenine and guanine . Future research may focus on developing new synthetic strategies and exploring further biomedical applications of these compounds .
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294232 | |
Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-94-4, 151213-42-2 | |
Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine in pharmaceutical synthesis?
A: This compound serves as a key building block in the production of fluoroquinolone antibiotics, a class of drugs that inhibit bacterial DNA replication. Its specific stereochemistry is crucial for the biological activity of the final drug molecule. [, ]
Q2: How can the purity of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine be enhanced?
A: One method involves converting the crude product into its dihydrohalide salt, followed by crystallization purification. This approach can increase the enantiomeric excess (ee) to greater than 99.0%. [, ]
Q3: Are there any green chemistry approaches for synthesizing fluoroquinolones using (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine?
A: Yes, researchers have successfully employed nano-catalysts like nano-Fe3O4@ZrO2-SO3H [] and giant-ball nanoporous isopolyoxomolybdate [] in water as a solvent to synthesize various fluoroquinolones from (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine and appropriate precursors. These methods offer advantages such as reduced reaction times, simple product isolation, and the use of environmentally friendly catalysts and solvents.
Q4: Have any studies explored the structure-activity relationship (SAR) of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine derivatives?
A: While the provided research focuses mainly on synthesis and purification, [] investigates the synthesis and biological activity of Schiff bases derived from (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. This study hints at the potential of modifying the parent structure to achieve desired biological effects, paving the way for further SAR studies.
Q5: What analytical techniques are commonly used to characterize (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine?
A: Besides routine spectroscopic methods (NMR, IR), chiral HPLC plays a critical role in determining the enantiomeric purity of the compound, which is crucial for its pharmaceutical applications. [, ]
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